Cromolyn sodium salt, >=95% Cromolyn sodium salt, >=95% Disodium cromoglycate is an organic sodium salt that is the disodium salt of cromoglycic acid. It has a role as an anti-asthmatic drug and a drug allergen. It contains a cromoglycate(2-).
Cromolyn Sodium is the sodium salt form of cromolyn, a mast cell stabilizer with anti-inflammatory activity. Cromolyn sodium probably interferes with the antigen-stimulated calcium transport across the mast cell membrane, thereby inhibiting mast cell release of histamine, leukotrienes, and other substances that cause hypersensitivity reactions. Cromolyn sodium also inhibits eosinophil chemotaxis.
CROMOLYN SODIUM is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and has 7 approved and 3 investigational indications.
A chromone complex that acts by inhibiting the release of chemical mediators from sensitized MAST CELLS. It is used in the prophylactic treatment of both allergic and exercise-induced asthma, but does not affect an established asthmatic attack.
Brand Name: Vulcanchem
CAS No.: 15826-37-6
VCID: VC20739930
InChI: InChI=1S/C23H16O11.Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);
SMILES: Array
Molecular Formula: C23H16NaO11
Molecular Weight: 491.4 g/mol

Cromolyn sodium salt, >=95%

CAS No.: 15826-37-6

Cat. No.: VC20739930

Molecular Formula: C23H16NaO11

Molecular Weight: 491.4 g/mol

* For research use only. Not for human or veterinary use.

Cromolyn sodium salt, >=95% - 15826-37-6

Specification

CAS No. 15826-37-6
Molecular Formula C23H16NaO11
Molecular Weight 491.4 g/mol
IUPAC Name disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate
Standard InChI InChI=1S/C23H16O11.Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);
Standard InChI Key PGJQILCRMPOZKE-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O.[Na]

Introduction

Pharmacological Properties

Mechanism of Action

Cromolyn sodium works primarily by inhibiting the release of inflammatory mediators such as histamine and leukotrienes from sensitized mast cells . Unlike antihistamines that block the effects of already released histamine, cromolyn sodium prevents the degranulation process itself, thereby stopping the allergic response at an earlier stage . This mechanism makes it effective in both immediate and late-phase allergic reactions.

The compound acts at the cell surface level, stabilizing the mast cell membrane and preventing the calcium influx required for degranulation . This action is particularly beneficial in conditions where mast cell activation plays a central pathophysiological role, such as allergic rhinitis, asthma, and mastocytosis.

Pharmacokinetics

Cromolyn sodium exhibits distinct pharmacokinetic properties that influence its clinical application. Key pharmacokinetic parameters include:

  • Absorption: Oral administration results in poor systemic absorption, with only 0.5-2% bioavailability . Similarly, less than 0.07% is absorbed from ophthalmic solutions .

  • Half-life: The compound has a relatively short half-life of approximately 80-90 minutes .

  • Bioavailability: Ranges from 0.5% to 2% depending on the route of administration .

  • Duration of Action: Despite its short half-life, the stabilizing effect on mast cells can persist for approximately 6 hours after administration .

  • Elimination: Approximately 98% of the administered dose is eliminated unchanged through feces, indicating minimal metabolism within the body .

The poor oral bioavailability explains why the onset of therapeutic effects may take two to six weeks with oral administration, as local tissue concentrations build up gradually over time .

Clinical Applications

FDA-Approved Indications

Cromolyn sodium has received approval for several clinical indications based on its mast cell stabilizing properties. The search results reveal it is currently used in the management of:

  • Respiratory Conditions: Bronchial asthma, particularly as a preventative medication .

  • Allergic Disorders: Allergic rhinitis, vernal conjunctivitis, keratitis, and keratoconjunctivitis .

  • Mastocytosis: A rare condition characterized by an abnormal accumulation of mast cells in the body's tissues, leading to skin and gastrointestinal symptoms .

  • Dermatological Conditions: Allergic dermatitis that can manifest as eczema .

Off-Label and Investigational Uses

Beyond its approved indications, clinical research has explored cromolyn sodium's potential in treating various other conditions:

  • Gastrointestinal Disorders: Studies have investigated its use in irritable bowel syndrome and inflammatory bowel conditions .

  • Pruritus and Urticaria: Research has examined topical and oral formulations for treating itching and hives .

  • Pyoderma Gangrenosum: A rare, painful ulcerative skin condition .

  • Mast Cell Activation Syndrome: A disorder characterized by repeated episodes of symptoms from mast cell mediator release .

  • Interstitial Cystitis: Limited studies have explored bladder instillations in women with this condition .

  • IgA Nephropathy: Research has shown potential for reducing proteinuria in some patients .

  • Sickle Cell Disease: Preliminary research indicates possible antisickling properties .

Formulations and Dosage

Available Formulations

Cromolyn sodium is available in multiple pharmaceutical formulations designed for different routes of administration:

FormulationRoute of AdministrationConcentration/StrengthCommon Applications
Inhalation solutionPulmonaryVariesAsthma prevention
Nasal sprayIntranasalVariesAllergic rhinitis
Ophthalmic solutionOcularVariesAllergic conjunctivitis
Oral capsulesOralVaries from 200-800 mg dailyMastocytosis, food allergies
Topical creamCutaneous1-4%Atopic dermatitis, pruritus
Rectal enemaRectal400 mg/dayChronic proctitis

Dosage Regimens

Dosing of cromolyn sodium varies by indication, formulation, and patient factors. From the literature review, the following dosage patterns have been documented:

  • Mastocytosis (Oral): Doses ranging from 405 mg/day to 800 mg/day for extended periods .

  • Allergic Rhinitis (Nasal): Standard dosing as per product labeling .

  • Pruritus/Urticaria: Oral doses ranging from 405-800 mg/day for 4-8 weeks, or topical application of 1-4% cream/emulsion for up to 4 weeks .

  • Chronic Proctitis: Oral capsules at 300 mg/day for 4 weeks or rectal enema at 400 mg/day for 4 weeks .

  • Exercise-Induced Asthma: Oral doses ranging from 200-800 mg/day for short durations (approximately 2 days) .

  • Recalcitrant Idiopathic Vulvar Vestibulitis: Topical 4% cream for 3 months .

Clinical Evidence and Research Findings

Efficacy in Primary Indications

The systematic literature review identified 88 studies published between 1971 and 2019, encompassing 76 experimental studies, 1 observational study, and 11 descriptive studies . These studies were conducted across multiple countries including Australia, Canada, Denmark, France, Germany, Hungary, Iran, and others .

For its primary indications, the evidence supports:

  • Asthma Management: Multiple studies confirm efficacy in preventing bronchospasm, particularly in exercise-induced asthma .

  • Allergic Rhinitis: Evidence supports its use in reducing nasal symptoms of seasonal and perennial allergic rhinitis .

  • Mastocytosis: Research confirms benefits in reducing symptoms associated with mast cell activation .

Emerging Applications

The literature review identified several emerging applications with varying levels of evidence:

  • Gastrointestinal Disorders: Some studies suggest benefits in irritable bowel syndrome and inflammatory bowel disease, though results are mixed .

  • Dermatological Conditions: Evidence supports potential benefits in atopic dermatitis, pyoderma gangrenosum, and certain forms of pruritus .

  • Interstitial Cystitis: A study using bladder instillations of 40 mg/4mL of cromolyn sodium 4% solution with 50 mL of 0.5% Marcaine® showed significant improvement in symptoms among 10 women with this condition .

  • IgA Nephropathy: A randomized study of 30 patients showed that 1200 mg/day of oral cromolyn sodium significantly reduced proteinuria compared to control after 16 weeks of treatment .

Regulatory Status and Product Availability

Cromolyn sodium is available in various formulations across multiple regulatory jurisdictions. The University of Maryland report indicates that medicine registers of 13 countries/regions were searched for product availability, including the US, Canada, European Union, United Kingdom, Ireland, Belgium, Latvia, Australia, New Zealand, Saudi Arabia, Abu Dhabi, Hong Kong, and Namibia .

In the United States, some formulations of cromolyn sodium are available over-the-counter (OTC), particularly for allergic rhinitis, while others require a prescription . The specific regulatory status varies by formulation, concentration, and intended clinical use.

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